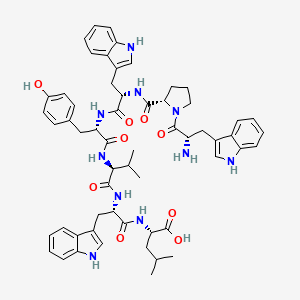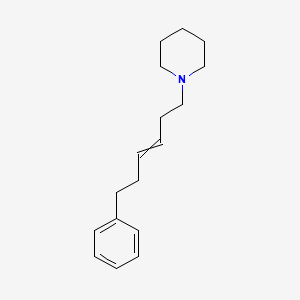![molecular formula C31H39N3O B14219267 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea CAS No. 821008-08-6](/img/structure/B14219267.png)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea is a chemical compound known for its significant role in medicinal chemistry. It is a selective ligand for the human CCR5 chemokine receptor, which is involved in various biological processes, including immune response and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The process often includes steps such as hydrogenation, cyclization, and amination . The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process, allowing for large-scale synthesis .
化学反应分析
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its role in modulating the CCR5 receptor, which is crucial in immune response.
Medicine: Explored for its potential therapeutic effects in treating diseases related to the CCR5 receptor, such as HIV and certain inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
作用机制
The compound exerts its effects by binding to the CCR5 chemokine receptor, thereby modulating its activity. This interaction affects various signaling pathways involved in immune response and inflammation. The molecular targets include specific amino acid residues within the receptor that are critical for its function .
相似化合物的比较
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea is unique due to its high selectivity and potency as a CCR5 receptor ligand. This specificity makes it a valuable tool in both research and therapeutic applications .
属性
CAS 编号 |
821008-08-6 |
|---|---|
分子式 |
C31H39N3O |
分子量 |
469.7 g/mol |
IUPAC 名称 |
1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethyl-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C31H39N3O/c1-3-34(31(35)32-25(2)26-13-7-4-8-14-26)29-19-22-33(23-20-29)24-21-30(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,25,29-30H,3,19-24H2,1-2H3,(H,32,35) |
InChI 键 |
YCMJGYHFHDNSFN-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
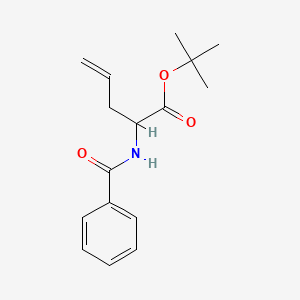
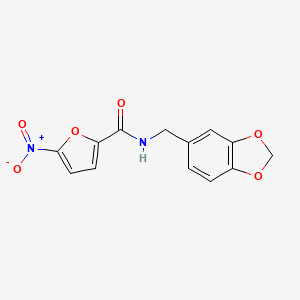
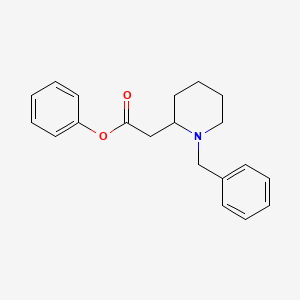
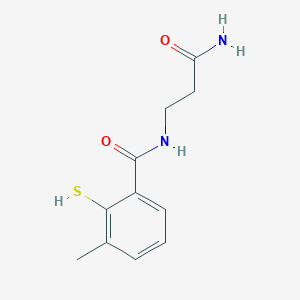
![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
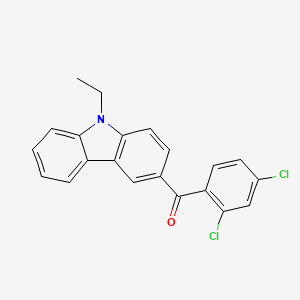
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
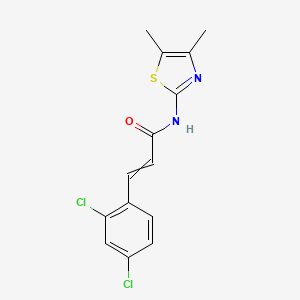
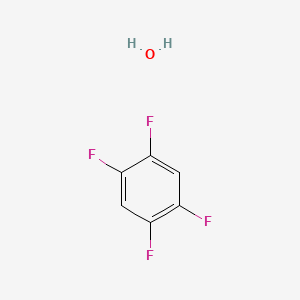
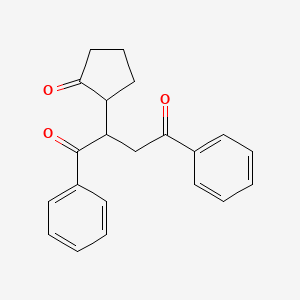
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
